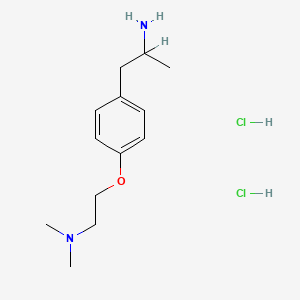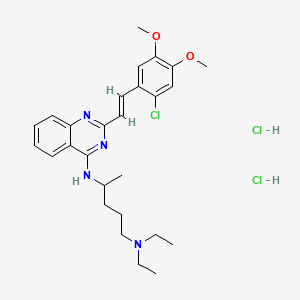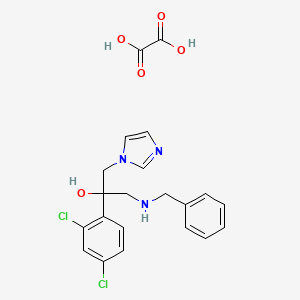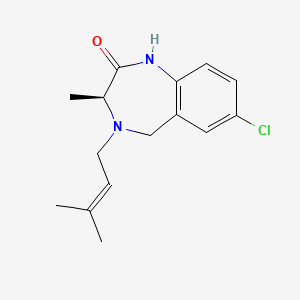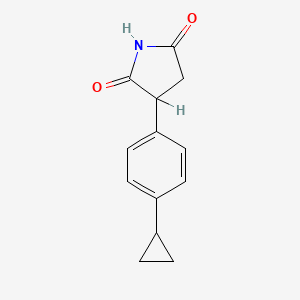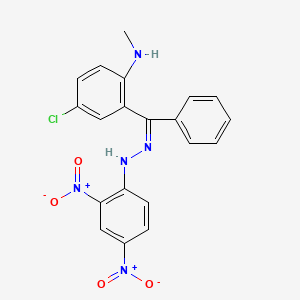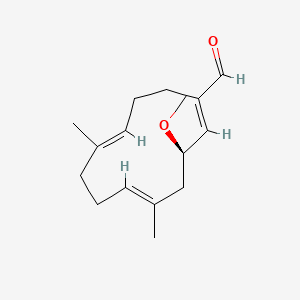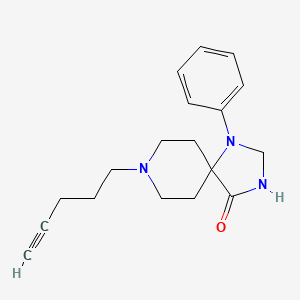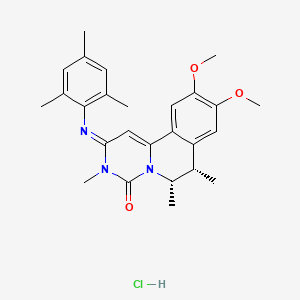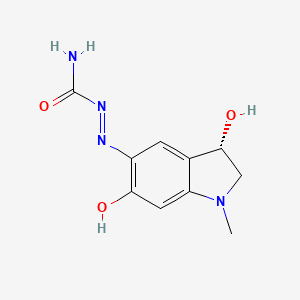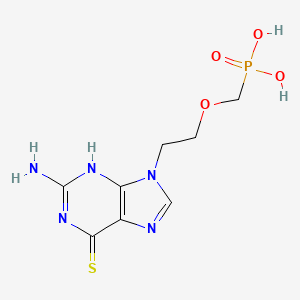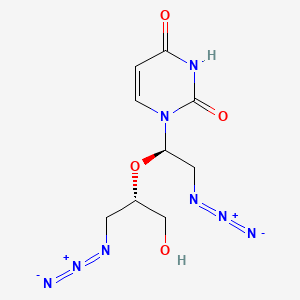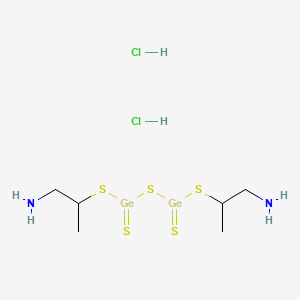
2,2'-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It features a unique structure with two germanium atoms bonded to sulfur atoms, forming a dithioxo-digermathiane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium tetrachloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of intermediate germanium-sulfur compounds, which are subsequently treated with 1-propanamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium-sulfur bonds can be reduced to form germanium-hydride species.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Germanium-hydride species.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure and reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with biological molecules through its germanium and sulfur atoms. The compound can form coordination complexes with metal ions and interact with thiol groups in proteins, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate redox reactions and metal ion homeostasis is of particular interest .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: Similar sulfur-containing heterocycles used as protecting groups in organic synthesis.
1,4-Dithianes: Another class of sulfur-containing compounds with different reactivity and applications.
Uniqueness
2,2’-((1,3-Dithioxo-1,3-digermathianediyl)dithio)bis-1-propanamine dihydrochloride is unique due to the presence of germanium atoms, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activity set it apart from other sulfur-containing compounds .
Propiedades
Número CAS |
124187-07-1 |
|---|---|
Fórmula molecular |
C6H18Cl2Ge2N2S5 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
2-[[1-aminopropan-2-ylsulfanyl(sulfanylidene)germyl]sulfanyl-sulfanylidenegermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2S5.2ClH/c1-5(3-9)13-7(11)15-8(12)14-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
Clave InChI |
VPQWKMOWOYHMDM-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)S[Ge](=S)S[Ge](=S)SC(C)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


